molecular formula C16H15NO4 B2945794 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one CAS No. 313705-04-3

2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one

Cat. No.: B2945794
CAS No.: 313705-04-3
M. Wt: 285.299
InChI Key: RQCWUEWWALKGHC-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 6,7-dimethoxyphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)isoindolin-1-one: Lacks the methoxy groups, which can affect its biological activity and solubility.

    6,7-Dimethoxyisoindolin-1-one: Lacks the hydroxyphenyl group, which can influence its binding affinity to molecular targets.

Uniqueness

2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one is unique due to the presence of both the hydroxyphenyl and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-13-8-3-10-9-17(11-4-6-12(18)7-5-11)16(19)14(10)15(13)21-2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCWUEWWALKGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)O)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333350
Record name 2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313705-04-3
Record name 2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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